6-Bromobenzofurano[2,3-c]dibenzofuran
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Overview
Description
6-Bromobenzofurano[2,3-c]dibenzofuran is a complex organic compound that belongs to the class of dibenzofurans. Dibenzofurans are tricyclic systems resulting from the fusion of a benzofuran and a benzene ring. This compound is characterized by the presence of a bromine atom at the 6th position of the benzofuran ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromobenzofurano[2,3-c]dibenzofuran typically involves the formation of the dibenzofuran nucleus followed by bromination. One common method involves the cyclization of diarylether derivatives to form the dibenzofuran core. This can be achieved through palladium or copper-catalyzed C–O bond formation followed by cyclization . The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Bromobenzofurano[2,3-c]dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted dibenzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromobenzofurano[2,3-c]dibenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties
Mechanism of Action
The mechanism of action of 6-Bromobenzofurano[2,3-c]dibenzofuran involves its interaction with various molecular targets and pathways. Its bromine atom and dibenzofuran core allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromobenzofuran: Similar structure but lacks the additional benzene ring, leading to different reactivity and applications.
Dibenzofuran: The parent compound without the bromine atom, used in various industrial applications.
2-Bromo-6-hydroxybenzofuran: Another brominated benzofuran derivative with different functional groups and applications.
Uniqueness
6-Bromobenzofurano[2,3-c]dibenzofuran is unique due to its specific bromination pattern and the presence of the dibenzofuran core. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C18H9BrO2 |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
11-bromo-9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C18H9BrO2/c19-13-9-12-10-5-1-3-7-14(10)20-17(12)16-11-6-2-4-8-15(11)21-18(13)16/h1-9H |
InChI Key |
NDIPDARBKCBIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C4C(=C3O2)C5=CC=CC=C5O4)Br |
Origin of Product |
United States |
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